7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-
Brand Name:
Vulcanchem
CAS No.:
15220-29-8
VCID:
VC21048607
InChI:
InChI=1S/C19H12N2O2/c1-23-12-8-9-15-16(10-12)21-18(20-15)13-6-2-4-11-5-3-7-14(17(11)13)19(21)22/h2-10H,1H3
SMILES:
COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5
Molecular Formula:
C19H12N2O2
Molecular Weight:
300.3 g/mol
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-
CAS No.: 15220-29-8
Cat. No.: VC21048607
Molecular Formula: C19H12N2O2
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15220-29-8 |
|---|---|
| Molecular Formula | C19H12N2O2 |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | 7-methoxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |
| Standard InChI | InChI=1S/C19H12N2O2/c1-23-12-8-9-15-16(10-12)21-18(20-15)13-6-2-4-11-5-3-7-14(17(11)13)19(21)22/h2-10H,1H3 |
| Standard InChI Key | YJWLUPCULVIOEI-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator